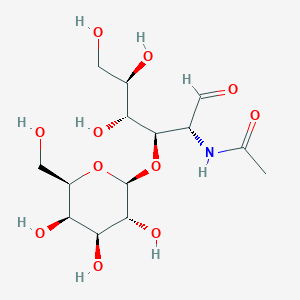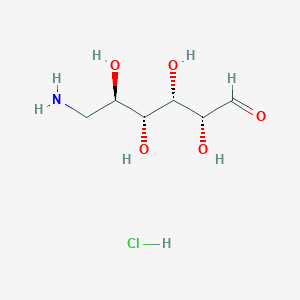
Lum-nag
Übersicht
Beschreibung
Lum-nag is a newly discovered compound that has been shown to possess a wide range of biochemical and physiological effects. Lum-nag is a naturally occurring compound that is found in certain plants and animals, and has been studied extensively in the laboratory.
Wissenschaftliche Forschungsanwendungen
- Lum-nag (LUM) has emerged as a novel prognostic marker in gastric cancer (GC). Researchers have found that LUM overexpression is associated with worse overall survival (OS) time in GC patients . Immunohistochemical analysis revealed increased LUM protein expression in GC tissue, particularly in advanced stages. LUM can effectively differentiate tumorous tissue from normal tissue, making it a potential diagnostic tool. Additionally, LUM affects immune cell infiltration in the tumor microenvironment, highlighting its relevance in antitumor immune responses.
- In the context of breast cancer, LUM plays a role in molecular subtyping. Luminal A (LUM A) breast cancers, characterized by hormone receptor positivity (HR+), exhibit excellent ten-year breast cancer-specific survival rates. Endocrine therapy alone is often recommended for LUM A cases . Understanding LUM’s role in breast cancer subtypes informs treatment decisions.
- LUM acts as an oncogene in the progression of gastric cancer. High LUM expression correlates with poor overall survival. Gene Set Enrichment Analysis (GSEA) identified 14 signaling pathways enriched in samples with high LUM expression. These pathways are relevant to cancer development and progression .
Prognostic Marker in Gastric Cancer
Differentiation of Luminal Breast Cancer Subtypes
Oncogenic Role in Gastric Cancer Progression
Wirkmechanismus
Target of Action
Lum-nag, also known as Lumacaftor, primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein , a transmembrane ion channel involved in the transport of chloride and sodium ions across cell membranes of the lungs, pancreas, and other organs . Mutations in the CFTR gene result in altered production, misfolding, or function of the CFTR protein and consequently abnormal fluid and ion transport across cell membranes .
Mode of Action
Lum-nag interacts with its target, the CFTR protein, by aiding the conformational stability of F508del-mutated CFTR proteins, preventing misfolding and resulting in increased processing and trafficking of mature protein to the cell surface . This interaction helps to correct the defective chloride transport in cells, which is a primary issue in cystic fibrosis .
Biochemical Pathways
The primary biochemical pathway affected by Lum-nag is the CFTR protein processing and trafficking pathway . By stabilizing the F508del-mutated CFTR proteins, Lum-nag facilitates the proper folding and trafficking of these proteins to the cell surface, thereby improving the function of the CFTR ion channel .
Pharmacokinetics
The pharmacokinetics of Lum-nag, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently being studied in clinical trials .
Result of Action
The primary result of Lum-nag’s action is the improvement of CFTR protein function in patients with cystic fibrosis who are homozygous for the F508del mutation . This leads to improved ion transport across cell membranes, reducing the production of thick, sticky mucus that characterizes cystic fibrosis . Clinical trials have shown that treatment with Lum-nag results in improved lung function, reduced pulmonary exacerbations, increased weight gain, and improvements in cystic fibrosis symptoms .
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(8-amino-4-oxo-3H-phthalazin-1-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O7/c1-6(22)18-11-13(24)12(23)9(5-21)26-16(11)27-15-10-7(14(25)19-20-15)3-2-4-8(10)17/h2-4,9,11-13,16,21,23-24H,5,17H2,1H3,(H,18,22)(H,19,25)/t9-,11-,12-,13-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROZDOJWRUAYBA-CSTFGSAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=NNC(=O)C3=C2C(=CC=C3)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=NNC(=O)C3=C2C(=CC=C3)N)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926223 | |
| Record name | 8-Amino-4-hydroxyphthalazin-1-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
128879-80-1 | |
| Record name | 3-Aminophthalylhydrazido-N-acetyl-beta-glucosaminide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128879801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Amino-4-hydroxyphthalazin-1-yl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does LUM-NAG facilitate the detection of NAGase activity?
A1: LUM-NAG is designed as a "silent" or non-luminescent precursor. When NAGase is present, it cleaves the β-D-glucosaminide bond in LUM-NAG, releasing free luminol []. Luminol, in the presence of an oxidant like hydrogen peroxide and a catalyst, undergoes a chemical reaction that produces light []. This chemiluminescence can be measured and is directly proportional to the amount of NAGase activity in the sample [].
Q2: What makes LUM-NAG particularly useful for NAGase assays compared to other methods?
A2: Chemiluminescent assays, like those employing LUM-NAG, offer high sensitivity, often surpassing traditional colorimetric methods []. This allows for the detection of even minute quantities of NAGase activity, which can be crucial in clinical settings where early diagnosis is paramount []. The paper highlights LUM-NAG's application in analyzing NAGase levels in human urine, demonstrating its potential for non-invasive disease monitoring [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)







